molecular formula C17H22N2O5 B5341045 DIMETHYL 5-[(2-PIPERIDINOACETYL)AMINO]ISOPHTHALATE

DIMETHYL 5-[(2-PIPERIDINOACETYL)AMINO]ISOPHTHALATE

Cat. No.: B5341045
M. Wt: 334.4 g/mol
InChI Key: SVAXXCXVAMARDR-UHFFFAOYSA-N
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Description

DIMETHYL 5-[(2-PIPERIDINOACETYL)AMINO]ISOPHTHALATE is an organic compound with the molecular formula C17H22N2O5. It is a derivative of isophthalic acid and contains a piperidine ring, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[(2-PIPERIDINOACETYL)AMINO]ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with piperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Esterification: Dimethyl isophthalate is reacted with piperidine in the presence of a catalyst.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[(2-PIPERIDINOACETYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

DIMETHYL 5-[(2-PIPERIDINOACETYL)AMINO]ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 5-[(2-PIPERIDINOACETYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The piperidine ring and ester groups play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 5-AMINOISOPHTHALATE: A related compound with similar structural features but different functional groups.

    DIMETHYL 5-[(1-PIPERIDINOACETYL)AMINO]ISOPHTHALATE: Another derivative with slight variations in the piperidine ring substitution.

Uniqueness

DIMETHYL 5-[(2-PIPERIDINOACETYL)AMINO]ISOPHTHALATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 5-[(2-piperidin-1-ylacetyl)amino]benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-23-16(21)12-8-13(17(22)24-2)10-14(9-12)18-15(20)11-19-6-4-3-5-7-19/h8-10H,3-7,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAXXCXVAMARDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCCCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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